molecular formula C9H15ClN2O B13025701 (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hcl

(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hcl

Cat. No.: B13025701
M. Wt: 202.68 g/mol
InChI Key: BVBGJXDFUXEMDK-FVGYRXGTSA-N
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Description

(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O It is a derivative of phenylalanine and contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the amino acid phenylalanine.

    Hydroxylation: The phenylalanine undergoes hydroxylation to introduce the hydroxyl group at the alpha position.

    Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group at the para position of the phenyl ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways: It may influence biochemical pathways related to amino acid metabolism, neurotransmitter synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent amino acid from which (S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride is derived.

    Tyrosine: Another amino acid with a similar structure but with a hydroxyl group at the para position.

    Dopamine: A neurotransmitter derived from tyrosine with similar functional groups.

Uniqueness

(S)-2-Amino-3-(4-aminophenyl)propan-1-OL hydrochloride is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,10-11H2;1H/t9-;/m0./s1

InChI Key

BVBGJXDFUXEMDK-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CO)N)N.Cl

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)N.Cl

Origin of Product

United States

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